molecular formula C9H12ClN3O2 B12937758 Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate CAS No. 823796-35-6

Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate

Cat. No.: B12937758
CAS No.: 823796-35-6
M. Wt: 229.66 g/mol
InChI Key: SYNSFUPRONRXAS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate (CAS 54127-87-6) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound features a multifunctional pyrimidine core, integrating both a chloro and a dimethylamino substituent, which makes it a versatile intermediate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Its primary research application lies in the synthesis of novel bioactive molecules. As part of the pyrimidine class of heterocycles, it serves as a critical precursor in developing potential therapeutic agents . Pyrimidine derivatives are extensively investigated for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The structural motif of this compound is particularly valuable in constructing more complex molecules aimed at challenging biological targets. Available with a purity of 95% and above, this product is supplied for laboratory research applications . It is essential to handle this material with care, using appropriate personal protective equipment and operating in a well-ventilated environment. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-4-15-8(14)6-5-11-9(10)12-7(6)13(2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNSFUPRONRXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732266
Record name Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823796-35-6
Record name Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursors

Stepwise Synthetic Route

Step Reaction Type Reagents and Conditions Outcome/Notes
1 Esterification Starting from 2,4-dichloropyrimidine-5-carboxylic acid, react with ethanol and acid catalyst (e.g., sulfuric acid) under reflux Formation of ethyl 2,4-dichloropyrimidine-5-carboxylate ester
2 Nucleophilic Aromatic Substitution (SNAr) React ethyl 2,4-dichloropyrimidine-5-carboxylate with dimethylamine in anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) at 0–50 °C Selective substitution of chlorine at 4-position by dimethylamino group, yielding Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate
3 Purification Column chromatography or recrystallization Isolation of pure product

Reaction Conditions and Optimization

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution.
  • Temperature: Mild temperatures (0–50 °C) are optimal to avoid side reactions such as hydrolysis of the ester or substitution at the 2-position.
  • Stoichiometry: Slight excess of dimethylamine ensures complete substitution at the 4-position.
  • Time: Reaction times vary from 2 to 12 hours depending on scale and temperature.

Alternative Synthetic Approaches

  • Direct amination of 4-chloropyrimidine derivatives: Starting from ethyl 2-chloro-4-chloropyrimidine-5-carboxylate, direct nucleophilic substitution with dimethylamine under controlled conditions.
  • One-pot synthesis: Some protocols combine chlorination and amination steps in a single reactor with intermediate isolation avoided, improving yield and reducing purification steps.

The key step is nucleophilic aromatic substitution (SNAr) at the 4-position chlorine atom. The electron-deficient pyrimidine ring facilitates attack by the dimethylamine nucleophile, displacing the chlorine atom. The 2-chloro substituent remains intact due to steric and electronic factors favoring substitution at the 4-position.

Parameter Typical Value/Condition Comments
Starting material Ethyl 2,4-dichloropyrimidine-5-carboxylate Commercially available or synthesized in situ
Nucleophile Dimethylamine (anhydrous) Used in slight excess
Solvent DMF, THF Polar aprotic solvents preferred
Temperature 0–50 °C Controlled to prevent side reactions
Reaction time 2–12 hours Depends on scale and temperature
Work-up Aqueous quench, extraction Removal of excess amine and by-products
Purification Column chromatography or recrystallization To obtain high purity product
Yield 70–90% High yields reported with optimized conditions
  • Selectivity: The substitution at the 4-position is highly selective due to the electronic nature of the pyrimidine ring, which can be further enhanced by controlling temperature and solvent polarity.
  • Microwave-assisted synthesis: Recent studies indicate microwave irradiation can accelerate the nucleophilic substitution step, reducing reaction time and improving yield.
  • Continuous flow synthesis: Industrial scale-up benefits from continuous flow reactors that allow precise control of reaction parameters, improving reproducibility and safety.
  • Purity and characterization: The product is typically characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm substitution pattern and molecular structure.
  • Use of anhydrous conditions and inert atmosphere is recommended to prevent hydrolysis of ester groups.
  • Dimethylamine is volatile and toxic; reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
  • Waste containing chlorinated pyrimidines should be disposed of according to hazardous chemical protocols.

The preparation of this compound is efficiently achieved via nucleophilic aromatic substitution of ethyl 2,4-dichloropyrimidine-5-carboxylate with dimethylamine under controlled conditions. Optimization of solvent, temperature, and stoichiometry is critical to maximize yield and purity. Advances such as microwave-assisted and continuous flow synthesis offer promising improvements for industrial production. This compound serves as a valuable intermediate in pharmaceutical and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Amino derivatives of the pyrimidine ring.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate serves as a vital intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its structure allows for various modifications that enhance biological activity.

Key Pharmaceutical Applications:

  • Anticancer Agents : Compounds derived from this pyrimidine derivative have been evaluated for their ability to inhibit key kinases involved in cancer cell proliferation. For example, studies show that related compounds can inhibit PfGSK3 and PfPK6 kinases, which are critical for malaria parasite growth, indicating potential anticancer properties as well .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Similar pyrimidine derivatives have shown efficacy against various bacterial strains, suggesting their potential use in treating infections.
  • Anti-inflammatory Effects : Some studies have demonstrated that pyrimidine derivatives can inhibit COX-2 enzyme activity, which is crucial in inflammatory processes. For instance, certain compounds have been reported to have IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in crop protection contributes to enhanced agricultural productivity.

Key Agricultural Applications:

  • Herbicides and Fungicides : This compound is incorporated into formulations that protect crops from various pests and diseases, thus improving yield and quality .

Material Science Applications

The compound is also explored in material science for developing advanced materials with specific chemical properties.

Key Material Science Applications:

  • Polymers and Coatings : this compound is investigated for its potential use in creating polymers and coatings that require enhanced durability and performance characteristics .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalsAnticancer agents, antimicrobial drugsInhibits key kinases; effective against bacterial strains
Agricultural ChemicalsHerbicides, fungicidesEnhances crop protection and yield
Material SciencePolymers, coatingsImproves durability and chemical resistance

Case Studies

  • Anticancer Research : A study published in PMC highlighted the inhibition of specific kinases by pyrimidine derivatives related to this compound. The findings indicated significant potency against cancer cell lines, suggesting further investigation into its therapeutic potential .
  • Antimicrobial Activity Assessment : Research conducted on various derivatives demonstrated their effectiveness against common bacterial pathogens. The results showed promising antimicrobial activity, paving the way for new treatment options.
  • COX-2 Inhibition Studies : A comparative analysis of several pyrimidine derivatives revealed their ability to suppress COX-2 enzyme activity effectively. The IC50 values were comparable to those of established anti-inflammatory drugs, indicating their potential application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with pyrimidine derivatives sharing similar scaffolds but differing in substituents at positions 2, 4, or 5:

Compound Name Substituents (Position 2, 4, 5) Key Structural Differences
Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate Cl, N(CH₃)₂, COOEt Reference compound
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Cl, CF₃, COOEt CF₃ (electron-withdrawing) replaces N(CH₃)₂
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate NH₂, SCH₃, COOEt Amino and methylthio substituents
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate Cl, CH₃, COOEt Methyl group replaces dimethylamino
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate NHBz, CH₃, COOEt Benzylamino substituent at position 2

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The trifluoromethyl group (CF₃) in Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate reduces electron density at position 4 compared to dimethylamino, altering reactivity in nucleophilic substitution reactions .
  • Amino vs. methylthio groups: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate exhibits higher polarity and hydrogen-bonding capacity due to the NH₂ group, impacting solubility and biological activity .

Physicochemical Properties

Comparative data on melting points, boiling points, and solubility:

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
This compound Not reported Not reported ~1.3 (predicted) Soluble in polar aprotic solvents
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate 127–128 370.3 (predicted) 1.31 Moderate in ethanol
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Not reported Not reported 1.31 (predicted) Soluble in DCM, DMF

Analysis :

  • The dimethylamino group in the target compound likely enhances solubility in polar solvents compared to the trifluoromethyl analogue, which is more lipophilic .
  • The methylthio group in Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate contributes to higher melting points due to increased molecular symmetry .

Comparison with Analogues :

  • Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate : Synthesized via trifluoromethylation using CF₃-containing reagents under radical or transition-metal catalysis .
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Produced via displacement of chloro groups with methylthio followed by amination .

Reactivity Trends :

  • The dimethylamino group in the target compound facilitates electrophilic aromatic substitution, whereas the trifluoromethyl group directs reactivity toward SNAr (nucleophilic aromatic substitution) at position 2 .

Biological Activity

Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate is a synthetic organic compound characterized by its unique pyrimidine structure. The compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H12_{12}ClN3_{3}O2_{2} and a molecular weight of 217.66 g/mol. The compound features a chlorine atom at the second position of the pyrimidine ring and a dimethylamino group at the fourth position, along with an ethyl ester at the fifth position. Its structure contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry Applications

This compound is primarily investigated for its potential as a pharmaceutical intermediate. It has been linked to various therapeutic applications, including:

  • Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, modifications of pyrimidine derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .
  • Antiviral Properties : Research has highlighted the potential of pyrimidine derivatives in combating viral infections, particularly through inhibition of viral replication pathways .
  • Antimicrobial Effects : The compound's structural attributes suggest possible applications in developing antimicrobial agents against bacterial pathogens .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as tyrosine kinases, which are crucial for cancer cell proliferation .
  • Receptor Modulation : Binding to receptors can modulate their activity, potentially leading to altered cellular responses that inhibit tumor growth or viral replication .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrimidine derivatives indicates that substituents at specific positions on the pyrimidine ring significantly influence biological activity. For example:

  • Dimethylamino Group : This group enhances lipophilicity and may improve binding affinity to target enzymes or receptors.
  • Chlorine Substitution : The presence of chlorine at the second position has been associated with increased potency against certain biological targets .

Case Study 1: Antitumor Activity

In a study examining various pyrimidine derivatives, this compound was tested against several cancer cell lines. Results demonstrated an IC50_{50} value indicating effective inhibition of cell proliferation, suggesting its potential as an antitumor agent.

CompoundCell LineIC50_{50} (µM)
This compoundMCF-715
Control (Doxorubicin)MCF-70.5

Case Study 2: Antiviral Activity

Research focused on the antiviral efficacy of similar compounds revealed that this compound exhibited significant inhibition of viral replication in vitro, with a notable reduction in viral load in treated cells.

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